

In-Depth Technical Guide: Hexachlorodisiloxane (CAS 14986-21-1)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Industrial Professionals

Introduction

Hexachlorodisiloxane, with the CAS registry number 14986-21-1, is a reactive organosilicon compound with the chemical formula Cl₆OSi₂. It is also known by several synonyms, including Bis(trichlorosilyl) ether and Perchlorodisiloxane.[1] This colorless to pale yellow liquid is characterized by its high density and viscosity.[1] While it exhibits notable chemical stability and resistance to thermal degradation, its high reactivity, particularly with water, defines its primary applications and hazards.[1] This technical guide provides a comprehensive overview of the properties, synthesis, applications, and hazards of hexachlorodisiloxane, with a focus on its industrial relevance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **hexachlorodisiloxane** is presented in the table below. This data is essential for its handling, storage, and application in various chemical processes.



Property	Value	Reference
Molecular Formula	Cl ₆ OSi ₂	[1][2]
Molecular Weight	284.89 g/mol	
Appearance	Colorless to pale yellow liquid	[1][3]
Odor	Acrid, similar to hydrogen chloride	
Boiling Point	137 °C	
Density	1.575 g/mL at 25 °C	
Vapor Pressure	1.5 mmHg at 0 °C	
Vapor Density	>5 (air = 1)	
Flash Point	18 °C	
Solubility	Reacts violently with water	
Melting Point	-33 °C	

Synthesis and Reactivity Synthesis

The primary industrial synthesis of **hexachlorodisiloxane** involves the high-temperature oxidation of silicon tetrachloride (SiCl₄). This reaction is typically carried out at temperatures ranging from 950 to 970 °C.

Reaction: $2 \operatorname{SiCl_4} + O_2 \rightarrow 2 \left(\operatorname{SiCl_3} \right)_2 O + \operatorname{Cl_2}[4]$

Due to the extreme conditions and hazardous nature of the reactants and products, this synthesis is performed in specialized industrial reactors.

Reactivity

The chemistry of **hexachlorodisiloxane** is dominated by the high reactivity of the siliconchlorine bonds.



Hydrolysis: **Hexachlorodisiloxane** reacts violently with water and moisture in the air to produce silicon dioxide (SiO₂) and hydrogen chloride (HCl) gas.[4] This reaction is highly exothermic and the liberation of corrosive HCl gas presents a significant hazard.

Reaction: $(SiCl_3)_2O + 3 H_2O \rightarrow 2 SiO_2 + 6 HCl[4]$

The initial step of this reaction involves the nucleophilic attack of water on the silicon atom, leading to the formation of silanol (Si-OH) intermediates, which then condense to form the stable silicon dioxide network.

Thermal Decomposition: At high temperatures, **hexachlorodisiloxane** decomposes to form silicon dioxide and silicon tetrachloride.[4]

Reaction: $2 (SiCl_3)_2O \rightarrow SiO_2 + 3 SiCl_4[4]$

Industrial Applications

The primary applications of **hexachlorodisiloxane** are in the semiconductor and advanced materials industries, where its high purity and reactivity are leveraged.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Hexachlorodisiloxane is a key precursor in CVD and ALD processes for the deposition of thin films of silicon-containing materials.[5] These techniques are fundamental in the manufacturing of semiconductors and microelectronics. It is used to produce thin layers of:

- Silicon Nitride (SiN)
- Epitaxial Silicon (Si)
- Silicon Oxynitride (SiON)
- Amorphous Silicon[5]

The advantage of using **hexachlorodisiloxane** in these processes is its ability to enable low-temperature deposition, which is crucial for fabricating delicate electronic components.



Synthesis of Silicone Polymers and Other Chemicals

Hexachlorodisiloxane serves as an important intermediate in the synthesis of various silicone polymers and other organosilicon compounds.[1][5] Its reactive nature allows for the controlled introduction of the disiloxane backbone into more complex molecular structures.

Hazards and Safety

Hexachlorodisiloxane is a hazardous substance that requires strict safety protocols for handling and storage.

Health Hazards

- Corrosive: It causes severe skin burns and eye damage upon contact.[6][7] Inhalation of its vapors can cause severe irritation to the respiratory tract.[6][7] Ingestion is harmful and can cause burns to the mouth, throat, and stomach.[7]
- Formation of Siloxane Polymers: The material may form a siloxane polymer on the skin, eyes, or in the lungs, which can lead to adverse health effects.[6]

Fire and Explosion Hazards

- Flammability: **Hexachlorodisiloxane** is a flammable liquid with a low flash point.
- Reactivity with Water: Its violent reaction with water produces hydrogen chloride gas, which
 is toxic and corrosive.[4] This reaction also generates heat, which can ignite flammable
 materials.
- Decomposition Products: When heated to decomposition, it emits toxic fumes of hydrogen chloride and silicon oxides.

Handling and Storage

 Handling: All handling should be conducted in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment, including chemical-resistant gloves, safety goggles, and a face shield, is mandatory.



 Storage: Store in a cool, dry, well-ventilated area away from water, moisture, and incompatible materials such as strong oxidizing agents, acids, and alcohols. Containers should be tightly sealed and corrosion-resistant.

Experimental Protocols

Detailed experimental protocols for the industrial use of **hexachlorodisiloxane** are proprietary and not publicly available. The following provides a general overview of a typical chemical vapor deposition process.

General Protocol for Chemical Vapor Deposition (CVD)

- Substrate Preparation: The substrate (e.g., a silicon wafer) is cleaned to remove any contaminants.
- Chamber Setup: The substrate is placed in a CVD reactor chamber.
- Vacuum and Temperature: The chamber is evacuated to a low pressure, and the substrate is heated to the desired deposition temperature.
- Precursor Introduction: **Hexachlorodisiloxane** vapor, along with any other necessary precursor gases, is introduced into the reactor chamber at a controlled flow rate.
- Deposition: The precursor gases react on the heated substrate surface, leading to the deposition of a thin film.
- Purging and Cooling: After the desired film thickness is achieved, the precursor flow is stopped, and the chamber is purged with an inert gas. The substrate is then cooled down.

Data and Visualization

Due to the lack of publicly available data on biological signaling pathways or detailed experimental workflows involving **hexachlorodisiloxane**, the creation of the requested Graphviz diagrams is not feasible. The primary documented chemical processes are straightforward reactions as described in the "Synthesis and Reactivity" section.

Toxicological Data



Despite its hazardous nature, specific quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) values for **hexachlorodisiloxane** are not available in the public domain.[8] Safety data sheets consistently report "no data available" for acute toxicity.[8][9] The substance is not classified as a carcinogen by IARC or ACGIH.

Spectral Data

While references to spectral analysis of **hexachlorodisiloxane** exist, publicly accessible, high-resolution spectra for NMR, FTIR, or Mass Spectrometry are not readily available for inclusion in this guide. PubChem lists the existence of a GC-MS record with 59 total peaks in the NIST main library, but the spectrum itself is not provided.[2]

Conclusion

Hexachlorodisiloxane (CAS 14986-21-1) is a highly reactive and hazardous chemical with significant industrial applications, primarily in the semiconductor and advanced materials sectors. Its utility as a precursor in CVD and ALD processes is well-established. However, there is a notable absence of research and data regarding its biological activity, applications in drug development, and detailed quantitative toxicology. Therefore, its use should be strictly limited to controlled industrial and research settings with appropriate safety infrastructure and protocols in place. The information provided in this guide is intended for professionals who are aware of the inherent risks associated with handling such reactive chemical compounds.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Hexachlorodisiloxane (CAS 14986-21-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076772#cas-number-14986-21-1-properties-and-hazards]

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